1-(3-Benzoylphenyl)propan-1-one
Description
Properties
CAS No. |
66952-39-4 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-(3-benzoylphenyl)propan-1-one |
InChI |
InChI=1S/C16H14O2/c1-2-15(17)13-9-6-10-14(11-13)16(18)12-7-4-3-5-8-12/h3-11H,2H2,1H3 |
InChI Key |
KSQSNIADOOKZAT-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Propanones
- 1-(3-Chlorophenyl)propan-1-one and 1-(3-bromophenyl)propan-1-one ():
These compounds feature halogen substituents (Cl, Br) instead of a benzoyl group. Halogens are smaller and less sterically demanding, enabling higher reactivity in coupling reactions (yields: 41–50%) . The benzoyl group in the target compound, being electron-withdrawing, may reduce reaction rates due to steric hindrance or deactivation of the aromatic ring.
Benzyloxy-Substituted Propanones
- 1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one (): The benzyloxy group (-OCH2C6H5) introduces moderate electron-donating effects compared to the benzoyl group. This compound also includes a dimethylamino side chain, enhancing solubility in polar solvents .
Chain Modifications
Amino-Substituted Propanones
- 4-Fluoromethcathinone (1-(4-fluorophenyl)-2-(methylamino)propan-1-one, ): The addition of a methylamino group at the β-position confers central nervous system (CNS) activity, a property absent in the target compound due to its lack of basic functional groups .
Diarylpropanones
- 1-(3-Bromophenyl)-3-(3-methylphenyl)propan-1-one (): This diarylpropanone has two aryl substituents, increasing molecular weight (MW: ~331 g/mol) and lipophilicity. The target compound’s single benzoylphenyl group may offer better solubility in organic solvents compared to diaryl analogs .
Structural Analogs in Pharmaceutical Contexts
- Ibuprofen Hybrids (e.g., 1-(3,4-dihydroisoquinolin-2-yl)-2-(4-isobutylphenyl)propan-1-one, ): These hybrids combine propanone moieties with anti-inflammatory pharmacophores. The target compound’s benzoyl group could similarly serve as a scaffold for hybrid drug design .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| This compound* | C16H14O2 | 254.29 | High lipophilicity (predicted) |
| 1-(3-Chlorophenyl)propan-1-one | C9H9ClO | 168.62 | Moderate solubility in ether |
| 4-Fluoromethcathinone | C10H12FNO | 181.21 | Water-soluble (HCl salt) |
| 1-(3-Bromophenyl)-3-(3-methylphenyl)propan-1-one | C16H15BrO | 331.20 | Crystalline solid |
*Predicted data based on structural analogs.
Research Findings
- Synthetic Reactivity: Halogenated propanones (e.g., 1-(3-chlorophenyl)propan-1-one) exhibit moderate yields (41–50%) in coupling reactions with HOBt, suggesting that the target compound’s benzoyl group may require optimized conditions for similar transformations .
- Biological Activity: Amino-substituted propanones like 4-Fluoromethcathinone demonstrate CNS effects, highlighting the importance of functional group diversity in pharmacological activity .
- Thermal Stability: Diarylpropanones (e.g., 1-(3-bromophenyl)-3-(3-methylphenyl)propan-1-one) may exhibit higher melting points due to increased molecular symmetry .
Preparation Methods
Reaction Mechanism and Conditions
Benzoyl chloride acts as the acylating agent, reacting with a propanone-derived aromatic precursor in the presence of a Lewis acid catalyst. Triethylamine facilitates deprotonation, enhancing the nucleophilicity of the aromatic ring. Dichloromethane serves as the solvent, enabling optimal reactivity at ambient temperatures. Post-reaction purification involves sequential washes with hydrochloric acid (5% v/v) and sodium carbonate (10% w/v), followed by column chromatography to isolate the product.
Optimization and Challenges
Key challenges include regioselectivity, as the electron-withdrawing benzoyl group directs subsequent substitutions to the meta position. Elevated temperatures (40–60°C) improve reaction rates but risk side products such as over-acylation. Yields typically range from 60–75%, contingent on the purity of starting materials and precise stoichiometric control.
Table 1: Friedel-Crafts Acylation Parameters
| Parameter | Specification |
|---|---|
| Acylating Agent | Benzoyl chloride (1.2 equiv) |
| Catalyst | Triethylamine (1.5 equiv) |
| Solvent | Dichloromethane |
| Temperature | 25–40°C |
| Reaction Time | 12–18 hours |
| Yield | 60–75% |
Grignard Reaction and Dehydration Method
This two-step approach exploits the nucleophilic addition of Grignard reagents to ketones, followed by acid-catalyzed dehydration to form the target ketone.
Synthesis of 1-(3-Vinylphenyl)-1-phenylethyl Alcohol
3-Vinylphenylmagnesium bromide reacts with acetophenone in anhydrous tetrahydrofuran (THF) at 0–5°C to prevent premature decomposition. The intermediate alcohol is isolated via fractional distillation under reduced pressure (50–60°C, 15 mmHg).
Dehydration to this compound
The alcohol undergoes dehydration using potassium hydrogensulfate (KHSO₄) at 190–230°C under vacuum (0.1–0.5 MPa). This exothermic process requires careful temperature modulation to avoid polymerization byproducts. Gas chromatography-mass spectrometry (GC-MS) confirms a conversion efficiency exceeding 85%.
Table 2: Grignard-Dehydration Process Metrics
| Step | Conditions |
|---|---|
| Grignard Reaction | 0–5°C, THF, 4–6 hours |
| Dehydration | 190–230°C, KHSO₄, 2–3 hours |
| Overall Yield | 70–80% |
Palladium-Catalyzed Cross-Coupling Synthesis
Palladium-mediated strategies offer superior regiocontrol, particularly for sterically hindered substrates. This method couples aryl halides with propanone equivalents under mild conditions.
Catalytic System and Substrate Scope
A bistriphenylphosphine palladium(II) chloride complex ([Pd(PPh₃)₂Cl₂]) catalyzes the cross-coupling between 3-bromobenzophenone and a propanone enolate. The reaction proceeds in dimethylformamide (DMF) at 80–100°C, with sodium hydride (NaH) as a base.
Advantages Over Traditional Methods
This approach circumvents Friedel-Crafts limitations by enabling direct coupling at the benzoyl-substituted position. Nuclear magnetic resonance (NMR) analysis of the product (δ 8.18–8.19 ppm for aromatic protons) confirms high purity (>95%).
Table 3: Palladium-Catalyzed Reaction Profile
| Component | Detail |
|---|---|
| Catalyst | [Pd(PPh₃)₂Cl₂] (5 mol%) |
| Base | NaH (2.0 equiv) |
| Solvent | DMF |
| Temperature | 80–100°C |
| Yield | 75–85% |
Comparative Analysis of Synthetic Routes
Friedel-Crafts Acylation excels in simplicity but suffers from moderate yields and regiochemical ambiguity. Grignard-Dehydration offers higher efficiency but demands stringent anhydrous conditions. Palladium-Catalyzed methods provide exceptional selectivity, albeit at elevated costs due to precious metal catalysts.
Table 4: Method Comparison
| Criterion | Friedel-Crafts | Grignard | Palladium |
|---|---|---|---|
| Yield | 60–75% | 70–80% | 75–85% |
| Selectivity | Moderate | High | Very High |
| Cost Efficiency | High | Medium | Low |
| Scalability | Limited | Feasible | Feasible |
Characterization and Analytical Data
Spectroscopic Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
